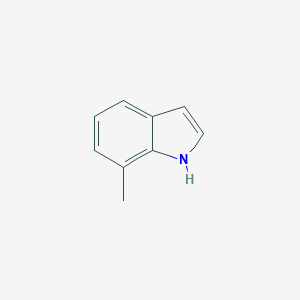

7-Methylindole

Description

Structure

3D Structure

Properties

IUPAC Name |

7-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-7-3-2-4-8-5-6-10-9(7)8/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGWPHCDTOLQQEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60239374 | |

| Record name | 7-Methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Very faintly beige fine plates; [Sigma-Aldrich MSDS] | |

| Record name | 7-Methylindole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11314 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00603 [mmHg] | |

| Record name | 7-Methylindole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11314 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

933-67-5 | |

| Record name | 7-Methylindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methylindole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=618 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methylindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-METHYLINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z1E6HIT9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

7-Methylindole: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of its Properties, Synthesis, and Role as a Precursor in Modulating Key Biological Pathways

Abstract

7-Methylindole is a heterocyclic aromatic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of this compound, including its fundamental chemical properties, detailed experimental protocols for its synthesis, and its crucial role as a synthetic precursor for pharmacologically active molecules. A significant focus is placed on its application in the development of inhibitors for tryptophan 2,3-dioxygenase (TDO), a key enzyme implicated in cancer immunomodulation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Properties of this compound

This compound, a substituted indole (B1671886), is a stable crystalline solid at room temperature. Its core chemical and physical properties are summarized below, providing essential data for its handling, characterization, and application in chemical synthesis.

| Property | Value | Citations |

| CAS Number | 933-67-5 | [1][2][3][4] |

| Molecular Formula | C₉H₉N | [1][2][3] |

| Molecular Weight | 131.17 g/mol | [1][3][4] |

| IUPAC Name | 7-methyl-1H-indole | [1] |

| Appearance | Off-white crystalline solid | [2] |

| Melting Point | 80-84 °C | [4] |

| Boiling Point | 266 °C | [4] |

| SMILES | Cc1cccc2c1[nH]cc2 | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various chemical routes. Below are detailed experimental protocols for two common methods.

Synthesis from 2,6-Dimethylformanilide

One established method for the preparation of this compound involves the reaction of 2,6-dimethylformanilide with potassium ethoxide.[2]

Experimental Workflow: Synthesis from 2,6-Dimethylformanilide

Caption: Synthesis of this compound from 2,6-dimethylformanilide.

Reductive Cyclization of 2-Nitro-β-dimethylaminostyrene Intermediate

This two-step method involves the formation of a substituted 2-nitro-β-dimethylaminostyrene intermediate, followed by a reductive cyclization to yield this compound.

Step 1: Synthesis of Substituted 2-nitro-β-dimethylaminostyrene

-

To a 100 mL three-necked flask equipped with a magnetic stirrer, thermometer, and condenser, add N,N-Dimethylformamide dimethyl acetal (B89532) (DMFDMA) (5.3 mL, 40 mmol), a substituted ortho-nitrotoluene (20 mmol), and 15 mL of N,N-Dimethylformamide (DMF).

-

Heat the reaction mixture to 130-140°C.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, remove the low-boiling substances and solvent under reduced pressure to obtain the crude intermediate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 40 mL of anhydrous ethanol, 40 mL of glacial acetic acid, the crude intermediate from Step 1, and iron powder (10.0 g, 0.18 mol).

-

Reflux the mixture for 3 hours.

-

Pour the reaction mixture into 100 mL of water and extract with dichloromethane (B109758) (3 x 50 mL).

-

Wash the combined organic layers with water until neutral and dry with anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the product by column chromatography using an eluent of ethyl acetate:petroleum ether (1:4) to obtain this compound as a pale yellow solid.

Experimental Workflow: Reductive Cyclization Method

Caption: Two-step synthesis of this compound via a nitro-styrene intermediate.

Biological Significance and Applications in Drug Development

This compound serves as a crucial building block in the synthesis of a variety of biologically active compounds. Its derivatives have shown potential as anticancer immunomodulators, plant growth inhibitors, and antifungal agents. A particularly significant application is in the development of inhibitors for tryptophan 2,3-dioxygenase (TDO) and the related enzyme indoleamine 2,3-dioxygenase (IDO1).

The TDO/IDO1 Pathway: A Key Target in Cancer Immunotherapy

TDO and IDO1 are heme-containing enzymes that catalyze the initial and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism.[5] In the tumor microenvironment, the overexpression of these enzymes leads to the depletion of the essential amino acid tryptophan and the accumulation of its catabolite, kynurenine. This has a profound immunosuppressive effect by inhibiting the proliferation and function of effector T cells and promoting the generation of regulatory T cells (Tregs).[1][6] This mechanism allows cancer cells to evade the host's immune system.[5]

Inhibition of TDO and IDO1 is therefore a promising strategy in cancer immunotherapy. By blocking these enzymes, the immunosuppressive tumor microenvironment can be reversed, thereby enhancing the efficacy of other immunotherapies such as checkpoint inhibitors.[7]

Signaling Pathway: TDO/IDO1-Mediated Immune Suppression in Cancer

Caption: The role of the TDO/IDO1 pathway in cancer and its inhibition.

Other Potential Signaling Pathway Interactions

While the primary focus of this compound's application is in TDO/IDO1 inhibition, the broader class of indole-containing compounds has been shown to modulate other critical signaling pathways in cancer, including:

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Some indole derivatives have demonstrated the ability to inhibit this pathway, leading to reduced cancer cell viability.[8][9]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Certain indole alkaloids have been found to exert their anticancer effects by modulating this pathway.[10][11]

Further research is warranted to elucidate the direct effects of this compound and its specific derivatives on these and other signaling cascades.

Conclusion

This compound is a compound of considerable importance for chemical and pharmaceutical research. Its well-defined properties and established synthetic routes make it a valuable starting material for the generation of novel chemical entities. Its role as a precursor to potent TDO/IDO1 inhibitors highlights its significance in the development of next-generation cancer immunotherapies. The exploration of its derivatives' effects on other key signaling pathways, such as PI3K/Akt/mTOR and MAPK, presents exciting avenues for future drug discovery efforts. This guide provides a foundational resource for scientists and researchers aiming to leverage the potential of this compound in their work.

References

- 1. Indoleamine 2,3-Dioxygenase and Its Therapeutic Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor [frontiersin.org]

- 3. jitc.bmj.com [jitc.bmj.com]

- 4. Frontiers | The Role of Indoleamine-2,3-Dioxygenase in Cancer Development, Diagnostics, and Therapy [frontiersin.org]

- 5. Reversal of tumoral immune resistance by inhibition of tryptophan 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Indoleamine Dioxygenase and Tryptophan Dioxygenase in Cancer Immunotherapy: Clinical Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are TDO inhibitors and how do they work? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 7-Methylindole: An In-depth Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 7-Methylindole (CAS No. 933-67-5), a significant heterocyclic compound used in the synthesis of various pharmaceuticals and agricultural chemicals.[1][2] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. Below are the ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Proton Assignment |

| ~8.1 (br s) | H-1 (N-H) |

| ~7.5 (d) | H-4 |

| ~7.2 (t) | H-2 |

| ~7.0 (m) | H-5, H-6 |

| ~6.5 (t) | H-3 |

| ~2.5 (s) | -CH₃ |

Data sourced from publicly available spectral databases. Solvent and instrument parameters can cause slight variations in chemical shifts.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number and types of carbon atoms present in this compound.

| Chemical Shift (δ) ppm | Carbon Assignment |

| 136.1 | C-7a |

| 128.9 | C-3a |

| 124.0 | C-2 |

| 122.5 | C-6 |

| 121.1 | C-7 |

| 120.0 | C-4 |

| 119.0 | C-5 |

| 102.5 | C-3 |

| 16.5 | -CH₃ |

Reference data from Parker, R. G., & Roberts, J. D. (1970). J. Org. Chem., 35(4), 996-999.[3] The spectrum was recorded in dioxane.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3400 | N-H Stretch | Strong, Broad |

| ~3100-3000 | Aromatic C-H Stretch | Medium |

| ~2920 | Aliphatic C-H Stretch | Medium |

| ~1620, ~1460, ~1340 | C=C Aromatic Ring Stretch | Medium-Strong |

| ~740 | C-H Aromatic Out-of-Plane Bend | Strong |

Data is characteristic for indole (B1671886) derivatives and may vary slightly based on the sampling method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₉H₉N), the molecular weight is approximately 131.17 g/mol .[5][6]

| m/z (Mass-to-Charge Ratio) | Assignment | Relative Intensity |

| 131 | [M]⁺ (Molecular Ion) | High |

| 130 | [M-H]⁺ (Loss of a hydrogen radical) | High |

| 103 | [M-H-HCN]⁺ (Loss of H followed by hydrogen cyanide) | Medium |

| 77 | [C₆H₅]⁺ (Phenyl cation) | Medium |

Fragmentation patterns are based on typical electron ionization (EI) mass spectrometry.[5][6]

Experimental Protocols

The following sections describe generalized protocols for the acquisition of NMR, IR, and MS spectra for a solid organic compound like this compound.

NMR Data Acquisition Protocol

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or dioxane) in a standard 5 mm NMR tube.[4][7] A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm).

-

Instrument Setup : The NMR spectrometer (e.g., a 400 or 500 MHz Bruker or Varian instrument) is set up for the desired experiment (¹H, ¹³C, COSY, etc.).[7] The sample is placed in the instrument's probe.

-

Shimming and Tuning : The magnetic field homogeneity is optimized through a process called shimming to obtain sharp spectral lines. The probe is tuned to the specific nucleus being observed.

-

Data Acquisition : The appropriate pulse sequence is executed, and the free induction decay (FID) signal is recorded. The number of scans is chosen to achieve an adequate signal-to-noise ratio.

-

Data Processing : The FID is converted into a spectrum using a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and referenced to the internal standard.

IR Spectroscopy Protocol (ATR-FTIR)

-

Instrument Preparation : The Attenuated Total Reflectance (ATR) crystal surface of the FTIR spectrometer (e.g., a Bio-Rad FTS) is cleaned with a suitable solvent like isopropanol (B130326) and allowed to dry.[8][9]

-

Background Scan : A background spectrum of the empty ATR crystal is collected.[9] This accounts for any atmospheric or instrumental interferences.

-

Sample Application : A small amount of solid this compound is placed directly onto the ATR crystal, ensuring good contact.

-

Sample Spectrum Acquisition : A pressure arm is applied to press the sample against the crystal, and the sample spectrum is recorded.

-

Data Processing : The instrument's software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum. The crystal is cleaned after the measurement.

Mass Spectrometry Protocol (GC-MS)

-

Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or methanol, typically at a concentration of around 1 mg/mL.[10]

-

Instrument Setup : A Gas Chromatograph-Mass Spectrometer (GC-MS) is used. The GC is equipped with a suitable capillary column (e.g., DB-5ms).[11] The injector and transfer line temperatures are set appropriately (e.g., 250°C and 280°C, respectively).[11]

-

Injection : A small volume (typically 1 µL) of the sample solution is injected into the GC inlet, where it is vaporized.

-

Chromatographic Separation : The vaporized sample is carried by an inert gas (e.g., helium) through the GC column. The column temperature is programmed to ramp up to separate the components of the sample based on their boiling points and interactions with the column's stationary phase.[11]

-

Ionization and Mass Analysis : As this compound elutes from the GC column, it enters the mass spectrometer's ion source (typically using electron ionization, EI). The resulting ions are then separated by their mass-to-charge ratio in a mass analyzer (e.g., a quadrupole) and detected.[12]

-

Data Analysis : The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern of the compound.

Visualizations

The following diagrams illustrate the generalized workflows for the spectroscopic techniques described.

Caption: Generalized workflow for NMR spectroscopy.

Caption: Generalized workflow for ATR-FTIR spectroscopy.

Caption: Generalized workflow for GC-MS analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound | C9H9N | CID 70275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1H-Indole, 7-methyl- [webbook.nist.gov]

- 7. rsc.org [rsc.org]

- 8. spectrabase.com [spectrabase.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. benchchem.com [benchchem.com]

- 12. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Unveiling the Natural Origins of 7-Methylindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known natural sources of 7-Methylindole, a heterocyclic compound of interest in pharmaceutical and agricultural research. While the natural occurrence of this compound appears to be limited, this document consolidates the current scientific findings, offering insights into its microbial origins and the methodologies for its detection.

Confirmed Natural Source: The Bacterium Bacillus amyloliquefaciens

Scientific evidence points to the bacterium Bacillus amyloliquefaciens strain TSP11 as a natural producer of this compound. A study focused on the production of auxin by this plant growth-promoting rhizobacterium revealed the presence of this compound as a derived compound in culture supernatants. The identification was confirmed through advanced analytical techniques, specifically Gas Chromatography-Mass Spectrometry/Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)[1][2].

While this discovery is significant, it is important to note that the primary research focus was on indole-3-acetic acid, and as such, detailed quantitative data for this compound was not provided.

Potential but Unconfirmed Sources

Exploratory studies into the vast chemical diversity of marine organisms have hinted at the presence of various indole (B1671886) alkaloids in marine sponges of the genus Spongosorites. Several monoindole and bisindole alkaloids have been successfully isolated and characterized from Spongosorites sp.[3][4][5][6][7][8][9][10][11]. However, to date, this compound has not been explicitly identified among the cataloged compounds from this genus. The complex metabolic profiles of these sponges, often arising from symbiotic microorganisms, suggest that further, more targeted analytical investigations could potentially reveal its presence.

Quantitative Data Summary

A thorough review of the existing scientific literature did not yield any specific quantitative data on the concentration of this compound in any confirmed natural source. The study on Bacillus amyloliquefaciens TSP11 confirmed its presence but did not quantify its production levels[1][2]. This represents a significant knowledge gap and a promising area for future research.

Table 1: Quantitative Data for this compound in Natural Sources

| Natural Source | Organism/Species | Matrix | Concentration | Analytical Method | Reference |

| Bacterium | Bacillus amyloliquefaciens strain TSP11 | Culture Supernatant | Not Reported | GC-MS/MS, LC-MS/MS | [1][2] |

Experimental Protocols

While a specific, detailed protocol for the extraction and quantification of this compound from Bacillus amyloliquefaciens TSP11 is not available, a general workflow can be constructed based on the methodologies described in the literature for the analysis of indole compounds in bacterial cultures.

Protocol 1: General Workflow for the Detection of this compound in Bacterial Cultures

1. Bacterial Cultivation:

-

Strain: Bacillus amyloliquefaciens strain TSP11.

-

Medium: A suitable nutrient-rich medium, such as Tryptone Soya Broth (TSB) or a minimal medium supplemented with L-tryptophan, which may serve as a precursor for indole biosynthesis.

-

Culture Conditions: Incubate the culture at an optimal temperature (e.g., 30°C) with shaking for a defined period (e.g., 24-72 hours) to allow for bacterial growth and metabolite production.

2. Sample Preparation and Extraction:

-

Centrifugation: Separate the bacterial cells from the culture medium by centrifugation.

-

Supernatant Collection: Carefully collect the supernatant, which contains the extracellular metabolites.

-

Solvent Extraction: Perform a liquid-liquid extraction of the supernatant using a suitable organic solvent such as ethyl acetate (B1210297) or dichloromethane. This step aims to partition the nonpolar and semi-polar compounds, including this compound, into the organic phase.

-

Concentration: Evaporate the organic solvent under reduced pressure to concentrate the extracted metabolites.

3. Analytical Detection and Identification:

-

GC-MS/MS and LC-MS/MS Analysis: Re-dissolve the concentrated extract in a suitable solvent (e.g., methanol) and subject it to analysis by GC-MS/MS and LC-MS/MS.

-

GC-MS/MS: This technique is well-suited for the analysis of volatile and semi-volatile compounds like this compound. The use of tandem mass spectrometry (MS/MS) allows for highly specific and sensitive detection through selected reaction monitoring (SRM).

-

LC-MS/MS: This method provides complementary information and is particularly useful for less volatile or thermally labile compounds.

-

-

Compound Identification: The identification of this compound is achieved by comparing the retention time and the mass spectrum (including the fragmentation pattern in MS/MS) of the analyte with that of a pure analytical standard of this compound.

Signaling Pathways and Logical Relationships

At present, there is no specific information in the scientific literature detailing the signaling pathways directly involving this compound in the context of its natural production by Bacillus amyloliquefaciens. However, a logical workflow for its discovery can be visualized.

Conclusion

The identification of this compound in Bacillus amyloliquefaciens strain TSP11 marks a significant step in understanding the natural origins of this compound. However, this finding opens up several avenues for future research. Key among these is the need for quantitative studies to determine the production levels of this compound by this bacterium under various culture conditions. Furthermore, detailed investigations into its biosynthetic pathway and its potential ecological or signaling roles are warranted. While the marine environment, particularly sponges of the genus Spongosorites, remains a promising area for the discovery of novel indole alkaloids, the presence of this compound in these organisms requires explicit confirmation. This technical guide serves as a foundational resource for researchers embarking on the exploration and exploitation of natural sources of this compound.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Optimized Production and Characterization of Auxin by Bacillus amyloliquefaciens (TSP11) for Plant Growth Promotion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Marine Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioactive Bis(indole) Alkaloids from a Spongosorites sp. Sponge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioactive Bis(indole) Alkaloids from a Spongosorites sp. Sponge - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Bioactive Bis(indole) Alkaloids from a Spongosorites sp. Sponge | Semantic Scholar [semanticscholar.org]

- 8. Monoindole alkaloids from a marine sponge Spongosorites sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Monoindole Alkaloids from a Marine Sponge Spongosorites sp - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

7-Methylindole Derivatives: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methylindole and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, quantitative biological data, and therapeutic potential of these molecules. Particular emphasis is placed on 7-azaindole (B17877) derivatives, which have emerged as promising scaffolds in medicinal chemistry, notably as kinase inhibitors for anticancer therapy, as well as potent anti-inflammatory and antimicrobial agents. This document includes detailed experimental protocols for key synthetic and biological evaluation methods, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate further research and development in this area.

Introduction

Indole (B1671886) and its substituted analogs are privileged structures in drug discovery, found in a wide array of natural products and synthetic pharmaceuticals.[1] The addition of a methyl group at the 7-position of the indole ring can significantly influence the molecule's electronic properties and steric interactions, leading to unique biological activities. This guide focuses on this compound and its derivatives, with a significant portion dedicated to the structurally related 7-azaindoles, where a nitrogen atom replaces the C7-H group of the indole core. This substitution enhances the molecule's ability to form hydrogen bonds, making 7-azaindoles particularly effective as kinase inhibitors.[2][3]

The potential applications of this compound derivatives are extensive, ranging from oncology and inflammatory diseases to infectious diseases. This guide aims to provide researchers and drug development professionals with a detailed technical resource to support the exploration and development of novel therapeutics based on the this compound scaffold.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives can be achieved through various established and novel chemical routes. The choice of synthetic strategy often depends on the desired substitution pattern and the scale of the reaction.

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of 2,6-dimethylformanilide with potassium ethoxide.[4]

Synthesis of Substituted 7-Azaindole Derivatives

A variety of synthetic strategies have been developed for the synthesis of substituted 7-azaindoles, often involving multi-step sequences.

Experimental Protocol: Synthesis of 5-Bromo-7-azaindole (B68098) [5]

This protocol describes the synthesis of 5-bromo-7-azaindole, a key intermediate for further derivatization.

-

Step 1: Oxidation of 2-amino-3-methyl-5-bromopyridine.

-

In an ice-water bath, add 2-amino-3-methyl-5-bromopyridine (10.8 g, 57.8 mmol) to a concentrated sulfuric acid solution (60 mL) under mechanical stirring, maintaining the temperature below 5°C.

-

Add a pre-cooled Caro's acid solution (a mixture of 86.4 mL hydrogen peroxide and 179.2 mL concentrated sulfuric acid) dropwise.

-

After the addition, remove the ice bath, allow the mixture to warm to room temperature, and continue stirring overnight.

-

Carefully pour the reaction mixture into a mixture of ice and water and adjust to alkalinity with sodium hydroxide.

-

Filter the precipitated solid, wash with cold water, and dry under vacuum to obtain 2-nitro-3-methyl-5-bromopyridine.

-

-

Step 2: Formation of Intermediate 3.

-

This step involves the reaction of 2-nitro-3-methyl-5-bromopyridine with tetrahydropyrrole and N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA).

-

-

Step 3: Reduction and Cyclization.

-

The final step involves reduction and ring closure using a Raney nickel / 85% hydrazine (B178648) hydrate (B1144303) system or other low-valence metals to yield 5-bromo-7-azaindole.

-

Experimental Protocol: General Synthesis of 3,5-Disubstituted-7-azaindole Derivatives [3]

This protocol outlines a general method for synthesizing 3,5-disubstituted 7-azaindole derivatives.

-

Starting Material: 1-tosyl-3-iodo-5-bromo-7-azaindole.

-

Step 1: First Palladium-Catalyzed Cross-Coupling.

-

A regioselective reaction is performed at the C-3 position using a suitable boronate ester.

-

-

Step 2: Second Palladium-Catalyzed Cross-Coupling.

-

A second coupling reaction is carried out at the C-5 position.

-

-

Step 3: Deprotection.

-

The tosyl protecting group is removed in the presence of a base.

-

Biological Activities and Potential Uses

This compound derivatives have demonstrated a wide range of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

A significant area of research for this compound derivatives, particularly 7-azaindoles, is their potential as anticancer agents. Many of these compounds function as kinase inhibitors, targeting key enzymes in cancer cell signaling pathways.

3.1.1. Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. 7-Azaindole derivatives have been shown to inhibit several kinases, including Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs).[3][6]

Table 1: Anticancer Activity (IC50 values) of 7-Azaindole Derivatives

| Compound/Derivative | Target Cell Line | IC50 (µM) | Reference |

| 7-Azaindole derivative 4f | MCF7 (Breast Cancer) | 5.781 | [7] |

| 7-Azaindole derivative 4f | HepG2 (Liver Cancer) | 8.077 | [7] |

| 7-Azaindole derivative 4f | HL7702 (Normal Liver) | >100 | [7] |

| 7-Azaindole derivative 2a | MCF-7/Topo (Resistant Breast Cancer) | 0.10 | [8] |

| 7-Azaindole derivative 3a | MCF-7/Topo (Resistant Breast Cancer) | 0.18 | [8] |

| 7-Azaindole derivative 2a | 518A2 (Melanoma) | 1.4 | [8] |

| 7-Azaindole derivative 3a | 518A2 (Melanoma) | 0.6 | [8] |

| 7-Azaindole derivative 2b | HCT-116 (Colon Cancer) | Sub-micromolar | [8] |

| Indole-Aryl-Amide Derivative | MCF7 (Breast Cancer) | 0.81 | [9] |

| Indole-Aryl-Amide Derivative | PC3 (Prostate Cancer) | 2.13 | [9] |

3.1.2. Signaling Pathways

7-Azaindole derivatives exert their anticancer effects by modulating critical signaling pathways.

CDK9 Signaling Pathway

CDK9 is a key regulator of transcription elongation. Its inhibition by 7-azaindole derivatives can lead to the downregulation of anti-apoptotic proteins and cell cycle arrest, ultimately inducing apoptosis in cancer cells.

Caption: Inhibition of the CDK9 signaling pathway by a 7-azaindole derivative.

Experimental Protocol: MTT Cytotoxicity Assay [10][11][12]

This protocol details a common method for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the indole derivatives (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

MTT Addition:

-

After the incubation period, remove the medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

-

Incubate the cells for 1.5 to 4 hours at 37°C.

-

-

Formazan (B1609692) Solubilization:

-

Remove the MTT solution and add 130-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Incubate at 37°C for 15 minutes with shaking.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Experimental Workflow: Anticancer Drug Discovery

Caption: A general experimental workflow for anticancer drug discovery using this compound derivatives.

Anti-inflammatory Activity

Certain 7-azaindole derivatives have shown potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.[13]

Table 2: Anti-inflammatory Activity of 7-Azaindole Derivatives

| Compound | Inhibition of TNF-α (%) | Inhibition of IL-6 (%) | Reference |

| Compound 4 | 71 | 53 | [13] |

Experimental Protocol: In Vitro Anti-inflammatory Assay [13]

This protocol describes the evaluation of the anti-inflammatory activity of 7-azaindole derivatives in microglial cells.

-

Cell Culture:

-

Culture BV2 microglial cells.

-

-

Compound Treatment:

-

Pre-treat the cells with the test compounds.

-

-

LPS Stimulation:

-

Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS).

-

-

Cytokine Measurement:

-

Measure the levels of TNF-α and IL-6 in the cell culture supernatant using ELISA.

-

-

Other Inflammatory Mediators:

-

Assess the levels of nitric oxide (NO) and matrix metalloproteinases (MMPs).

-

-

Mechanism of Action:

-

Investigate the inhibition of nuclear translocation of NF-κB and AP-1.

-

Antimicrobial Activity

Indole derivatives have been investigated for their antimicrobial properties. This compound and its derivatives have shown activity against various bacterial strains.

Table 3: Antimicrobial Activity (MIC values) of Indole Derivatives

| Compound | Test Organism | MIC (µg/mL) | Reference |

| 1-Methylindole-3-carboxaldehyde hydrazone derivative 8 | MRSA (standard) | 6.25 | [14] |

| 1-Methylindole-3-carboxaldehyde hydrazone derivative 1 | MRSA (standard) | 12.5 | [14] |

| 1-Methylindole-3-carboxaldehyde hydrazone derivative 7 | S. aureus | 6.25 | [14] |

| 1-Methylindole-3-carboxaldehyde hydrazone derivative 1 | C. albicans | 3.125 | [14] |

| 1-Methylindole-3-carboxaldehyde hydrazone derivative 7 | C. albicans | 3.125 | [14] |

| 1-Methylindole-3-carboxaldehyde hydrazone derivative 15 | C. albicans | 3.125 | [14] |

MIC: Minimum Inhibitory Concentration

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination [15][16][17]

This protocol outlines the tube dilution method for determining the MIC of antimicrobial compounds.

-

Preparation of Inoculum:

-

Prepare a standardized suspension of the test microorganism.

-

-

Serial Dilution of Compounds:

-

Prepare a series of two-fold dilutions of the test compounds in a suitable broth medium in test tubes.

-

-

Inoculation:

-

Inoculate each tube with the standardized microbial suspension.

-

-

Incubation:

-

Incubate the tubes at an appropriate temperature for 18-24 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Conclusion

This compound and its derivatives, especially the 7-azaindole analogs, represent a highly promising class of compounds with significant therapeutic potential. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents warrants further investigation. The synthetic accessibility of these scaffolds, coupled with their favorable biological profiles, makes them attractive candidates for lead optimization and drug development programs. This technical guide provides a foundational resource of quantitative data and detailed experimental protocols to aid researchers in advancing the study of these versatile molecules. Future research should focus on elucidating the structure-activity relationships of novel derivatives, exploring their mechanisms of action in greater detail, and evaluating their in vivo efficacy and safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Azaindole synthesis [organic-chemistry.org]

- 5. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]

- 6. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jcsp.org.pk [jcsp.org.pk]

- 8. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MTT (Assay protocol [protocols.io]

- 11. static.igem.wiki [static.igem.wiki]

- 12. merckmillipore.com [merckmillipore.com]

- 13. TNF-α and IL-6 inhibitors: Conjugates of N-substituted indole and aminophenylmorpholin-3-one as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. znaturforsch.com [znaturforsch.com]

- 15. researchgate.net [researchgate.net]

- 16. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Role of 7-Methylindole Derivatives in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Among its many derivatives, 7-methylindole and its analogs are gaining increasing attention for their promising anticancer properties. This technical guide provides an in-depth overview of the current state of research into the anticancer activities of this compound derivatives, with a focus on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation.

Introduction to this compound Derivatives in Cancer Research

The indole ring system, a bicyclic aromatic heterocycle, is a common motif in a vast array of biologically active natural products and synthetic molecules. Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal scaffold for the design of targeted therapeutics. The addition of a methyl group at the 7-position of the indole ring can significantly influence the molecule's steric and electronic properties, often leading to enhanced biological activity and selectivity.

Research into this compound derivatives has revealed their potential to combat cancer through diverse mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways that are often dysregulated in cancer. This guide will delve into the specifics of these mechanisms, supported by experimental data and detailed protocols.

Quantitative Assessment of Anticancer Activity

The cytotoxic and antiproliferative effects of this compound derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) values against various cancer cell lines. The following tables summarize the available quantitative data for a key this compound derivative and provide a comparative context with other relevant indole derivatives.

Table 1: Anticancer Activity of 7-Methyl-indole Ethyl Isothiocyanate (7Me-IEITC)

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 7-Methyl-indole Ethyl Isothiocyanate (7Me-IEITC) | ECC-1 (Endometrial Cancer) | MTS Assay | ~2.5 - 10 | [1] |

| 7-Methyl-indole Ethyl Isothiocyanate (7Me-IEITC) | KLE (Endometrial Cancer) | MTS Assay | ~2.5 - 10 | [1] |

Table 2: Comparative Anticancer Activity of Other Indole Derivatives

| Compound Class | Derivative Example | Cancer Cell Line | Assay | IC50/GI50 (µM) | Reference |

| 3-Amino-1H-7-azaindole | Derivative 25 | HeLa (Cervical Cancer) | Not Specified | 3.7 | [2][3] |

| 3-Amino-1H-7-azaindole | Derivative 25 | HepG2 (Liver Cancer) | Not Specified | 8.0 | [2][3] |

| 3-Amino-1H-7-azaindole | Derivative 25 | MCF-7 (Breast Cancer) | Not Specified | 19.9 | [2][3] |

| Chalcone-indole | Derivative 12 | Various Cancer Cells | Not Specified | 0.22 - 1.80 | [3] |

| Quinoline-indole | Derivative 13 | Various Cancer Cells | Not Specified | 0.002 - 0.011 | [3] |

| 7-Azaindole | Compound 4f | MCF-7 (Breast Cancer) | Not Specified | 5.781 | [4] |

| 7-Azaindole | Compound 4f | HepG2 (Liver Cancer) | Not Specified | 8.077 | [4] |

| Pyrazole-Indole Hybrid | Compound 7a | HepG2 (Liver Cancer) | MTT Assay | 6.1 | [5] |

| Pyrazole-Indole Hybrid | Compound 7b | HepG2 (Liver Cancer) | MTT Assay | 7.9 | [5] |

Mechanisms of Anticancer Action

The anticancer effects of this compound derivatives are attributed to their ability to interfere with critical cellular processes required for cancer cell survival and proliferation. The primary mechanisms identified to date are the induction of ROS-mediated apoptosis and cell cycle arrest.

ROS-Mediated Apoptosis

One of the key mechanisms of action for 7-methyl-indole ethyl isothiocyanate (7Me-IEITC) is the induction of apoptosis through the generation of reactive oxygen species (ROS).[1] Elevated levels of ROS can lead to oxidative stress, damaging cellular components and triggering the intrinsic apoptotic pathway.

The signaling cascade initiated by 7Me-IEITC-induced ROS is depicted in the following diagram:

Caption: Signaling pathway of ROS-mediated apoptosis induced by 7Me-IEITC.

Cell Cycle Arrest

In addition to inducing apoptosis, 7Me-IEITC has been shown to cause cell cycle arrest, specifically in the S-phase of the cell cycle in KLE endometrial cancer cells.[1] This arrest prevents cancer cells from replicating their DNA and proceeding to mitosis, thereby halting their proliferation. The mechanism involves the downregulation of key cell cycle regulatory proteins.

The logical flow of this process is illustrated below:

Caption: 7Me-IEITC induces S-phase cell cycle arrest.

Detailed Experimental Protocols

The evaluation of the anticancer properties of this compound derivatives involves a series of well-established in vitro assays. The following are detailed methodologies for the key experiments cited in the research.

Cell Viability Assay (MTS Assay)

-

Objective: To determine the cytotoxic effect of the compound on cancer cells and to calculate the IC50 value.

-

Principle: The MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] assay is a colorimetric method for assessing cell viability. In viable cells, mitochondrial dehydrogenases convert the MTS tetrazolium salt into a soluble formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

-

Protocol:

-

Cell Seeding: Cancer cells (e.g., ECC-1, KLE) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the this compound derivative (e.g., 7Me-IEITC) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTS Reagent Addition: After the incubation period, the MTS reagent is added to each well.

-

Incubation: The plates are incubated for a further 1-4 hours at 37°C.

-

Absorbance Measurement: The absorbance of the formazan product is measured at 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

Apoptosis Detection

-

Objective: To visualize nuclear morphological changes associated with apoptosis.

-

Principle: DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. Apoptotic cells exhibit characteristic nuclear changes, such as chromatin condensation and nuclear fragmentation, which can be visualized by DAPI staining and fluorescence microscopy.

-

Protocol:

-

Cells are grown on coverslips and treated with the compound.

-

After treatment, the cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde).

-

The cells are then permeabilized with a detergent (e.g., 0.1% Triton X-100).

-

The cells are stained with a DAPI solution.

-

The coverslips are mounted on microscope slides and observed under a fluorescence microscope.

-

-

Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis.

-

Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA breaks by labeling the 3'-hydroxyl termini with labeled dUTP, catalyzed by the enzyme terminal deoxynucleotidyl transferase (TdT).

-

Protocol:

-

Cells are treated, fixed, and permeabilized as described for DAPI staining.

-

The cells are then incubated with the TUNEL reaction mixture containing TdT and a fluorescently labeled dUTP.

-

After incubation, the cells are washed and counterstained with a nuclear stain if required.

-

The cells are analyzed by fluorescence microscopy or flow cytometry.

-

Measurement of Reactive Oxygen Species (ROS)

-

Objective: To quantify the intracellular levels of ROS.

-

Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent compound 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of ROS.

-

Protocol:

-

Cells are treated with the this compound derivative.

-

The cells are then incubated with DCFH-DA.

-

After incubation, the cells are washed to remove excess probe.

-

The fluorescence of DCF is measured using a flow cytometer or a fluorescence plate reader.

-

Cell Cycle Analysis

-

Objective: To determine the effect of the compound on cell cycle progression.

-

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. Flow cytometry can be used to measure the fluorescence of a population of PI-stained cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Protocol:

-

Cells are treated with the compound for a specified duration.

-

The cells are harvested and fixed in cold ethanol.

-

The fixed cells are then treated with RNase to remove RNA.

-

The cells are stained with a PI solution.

-

The DNA content of the cells is analyzed by flow cytometry.

-

Western Blotting

-

Objective: To detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

-

Protocol:

-

Protein Extraction: Cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., Bad, Bcl2, Caspase-3, CDC25, Cyclin-D1).

-

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Analysis: The intensity of the bands is quantified to determine the relative protein expression levels.

-

Future Directions and Conclusion

The study of this compound derivatives as anticancer agents is a promising and rapidly evolving field. The initial findings for compounds like 7-methyl-indole ethyl isothiocyanate highlight their potential to induce cancer cell death through well-defined mechanisms.[1] Future research should focus on:

-

Synthesis and Screening of Novel Derivatives: Expanding the library of this compound analogs to explore structure-activity relationships and identify more potent and selective compounds.

-

Evaluation Against a Broader Range of Cancers: Testing the efficacy of these derivatives against a wider variety of cancer cell lines and in preclinical animal models.

-

Elucidation of Additional Mechanisms: Investigating other potential molecular targets and signaling pathways that may be modulated by this compound derivatives.

-

Combination Therapies: Exploring the synergistic effects of this compound derivatives when used in combination with existing chemotherapeutic agents or targeted therapies.

References

- 1. 7 Methyl indole ethyl isothiocyanate causes ROS mediated apoptosis and cell cycle arrest in endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jcsp.org.pk [jcsp.org.pk]

- 5. researchgate.net [researchgate.net]

Pharmacological Profile of 7-Methylindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methylindole is a heterocyclic aromatic organic compound that belongs to the indole (B1671886) family. It serves as a versatile building block in medicinal chemistry for the synthesis of a variety of biologically active molecules. Despite its application in the development of pharmaceuticals and agrochemicals, a comprehensive public pharmacological profile of this compound itself is not extensively documented. This technical guide synthesizes the available information on this compound and provides a framework for its pharmacological evaluation based on standard preclinical assays. The guide outlines methodologies for determining receptor binding affinity, functional activity, and pharmacokinetic properties, and discusses potential signaling pathways that indole derivatives are known to modulate.

Introduction

Indole and its derivatives are of significant interest in drug discovery due to their presence in a wide range of natural products and synthetic compounds with diverse biological activities. The indole scaffold is a key structural motif in numerous approved drugs. This compound, a substituted indole, is utilized as a reactant in the synthesis of various compounds, including those with potential anticancer, antifungal, and antiviral properties.[1] However, detailed studies on the intrinsic pharmacological effects of this compound are limited in publicly accessible literature. This document aims to provide a comprehensive overview of the necessary experimental approaches to fully characterize the pharmacological profile of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its potential behavior in biological systems and for designing pharmacological and pharmacokinetic experiments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₉N | [2][3] |

| Molecular Weight | 131.17 g/mol | [2][3] |

| Melting Point | 80-84 °C | [2] |

| Boiling Point | 266 °C | [2] |

| Appearance | Off-white crystalline solid | [3] |

| SMILES | Cc1cccc2cc[nH]c12 | [2] |

| InChI Key | KGWPHCDTOLQQEP-UHFFFAOYSA-N | [2] |

Pharmacological Data (Hypothetical Data for Illustrative Purposes)

Receptor Binding Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[4] These assays measure the displacement of a radiolabeled ligand by the test compound.

Table 2: Hypothetical Receptor Binding Affinity of this compound

| Receptor Target | Radioligand | Kᵢ (nM) | Assay Type |

| 5-HT Receptor Subtype A | [³H]-Ligand X | >10,000 | Competition Binding |

| Dopamine Receptor Subtype B | [³H]-Ligand Y | >10,000 | Competition Binding |

| Adrenergic Receptor Subtype C | [³H]-Ligand Z | >10,000 | Competition Binding |

Kᵢ (Inhibition Constant) is a measure of the binding affinity of a compound to a receptor. A lower Kᵢ value indicates a higher binding affinity.

Functional Activity

Functional assays measure the biological response of a cell or tissue upon compound binding to a receptor. These assays determine whether a compound acts as an agonist, antagonist, or inverse agonist.

Table 3: Hypothetical Functional Activity of this compound

| Receptor Target | Assay Type | EC₅₀ (nM) | Eₘₐₓ (%) | Mode of Action |

| 5-HT Receptor Subtype A | cAMP Accumulation | >10,000 | N/A | No Activity |

| Dopamine Receptor Subtype B | Calcium Mobilization | >10,000 | N/A | No Activity |

| Adrenergic Receptor Subtype C | Reporter Gene Assay | >10,000 | N/A | No Activity |

EC₅₀ (Half-maximal Effective Concentration) is the concentration of a drug that gives half of the maximal response. Eₘₐₓ (Maximum Effect) is the maximum response achievable by a drug.

Pharmacokinetic Profile (Hypothetical Data for Illustrative Purposes)

Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a compound in an organism.[5]

Table 4: Hypothetical Pharmacokinetic Parameters of this compound in Rats (Single Oral Dose)

| Parameter | Value | Unit |

| Cₘₐₓ | 500 | ng/mL |

| Tₘₐₓ | 1.5 | h |

| t₁/₂ | 4.2 | h |

| AUC₀₋∞ | 3200 | ng·h/mL |

| Bioavailability (F%) | 30 | % |

Cₘₐₓ: Maximum plasma concentration. Tₘₐₓ: Time to reach Cₘₐₓ. t₁/₂: Elimination half-life. AUC₀₋∞: Area under the plasma concentration-time curve from time zero to infinity.

Table 5: Hypothetical In Vitro ADME Profile of this compound

| Parameter | Assay | Result |

| Aqueous Solubility | Shake-flask method | 50 µg/mL |

| Permeability | Caco-2 Assay (Papp) | 5 x 10⁻⁶ cm/s |

| Plasma Protein Binding | Equilibrium Dialysis | 85% |

| Metabolic Stability | Human Liver Microsomes (t₁/₂) | 30 min |

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible pharmacological characterization of a compound. Below are generalized protocols that can be adapted for the study of this compound.

Radioligand Binding Assay (Competition)

This protocol describes a general procedure for determining the binding affinity of a test compound to a specific receptor using a filtration-based radioligand binding assay.[6]

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical workflow for determining the pharmacokinetic profile of a compound after oral administration to rats.[7]

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are unknown, indole derivatives are known to interact with a variety of cellular signaling cascades. For instance, some indole compounds have been shown to affect pathways involved in cell proliferation and survival. A hypothetical signaling pathway that could be investigated is presented below.

Conclusion

This compound is a valuable chemical intermediate in the synthesis of various biologically active compounds. However, a detailed public pharmacological profile of the compound itself is currently lacking. This technical guide provides a framework for the systematic evaluation of this compound's pharmacological properties, including its receptor binding affinity, functional activity, and pharmacokinetic profile. The provided experimental protocols and data presentation templates are intended to guide researchers in the comprehensive characterization of this and other novel chemical entities. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this compound to fully understand its therapeutic potential.

References

- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 7-甲基吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C9H9N | CID 70275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. benchchem.com [benchchem.com]

7-Methylindole: A Versatile Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Among its many derivatives, 7-methylindole has emerged as a particularly valuable building block in the design of novel therapeutic agents. Its strategic methylation at the 7-position offers a unique steric and electronic profile that can be exploited to enhance potency, selectivity, and pharmacokinetic properties of drug candidates. This technical guide provides a comprehensive overview of this compound's role in drug discovery, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Physicochemical Properties of this compound

This compound is an off-white crystalline solid with the chemical formula C₉H₉N and a molar mass of 131.17 g/mol .[1][2] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₉N | [1][2] |

| Molar Mass | 131.17 g/mol | [1][2] |

| Melting Point | 80-84 °C | [3] |

| Boiling Point | 266 °C | [3] |

| IUPAC Name | 7-methyl-1H-indole | [2] |

| CAS Number | 933-67-5 | [1] |

Synthesis of this compound and Its Derivatives

The synthesis of the this compound core and its subsequent derivatization are critical steps in the drug discovery process. Various synthetic strategies have been developed to access this important scaffold.

General Synthesis of 5-bromo-7-methylindole

A common intermediate for further elaboration is 5-bromo-7-methylindole. A representative synthesis is outlined below.[4]

Experimental Protocol: Synthesis of 5-bromo-7-methylindole [4]

-

Iodination of 4-bromo-2-methylaniline (B145978): To a solution of 4-bromo-2-methylaniline in a suitable solvent, an iodinating agent is added to introduce an iodine atom at the ortho position to the amino group.

-

Sonogashira Coupling: The resulting iodinated compound is then subjected to a Sonogashira coupling reaction with a protected acetylene (B1199291) derivative. This step introduces the carbon framework necessary for indole ring formation.

-

Cyclization: The coupled product is then treated with a base to induce cyclization, forming the 5-bromo-7-methylindole ring system.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the final product.

The following diagram illustrates the general workflow for the synthesis of 5-bromo-7-methylindole.

This compound in Anticancer Drug Discovery

The this compound scaffold is a key component in a variety of potent anticancer agents, particularly kinase inhibitors. The methyl group at the 7-position can provide beneficial interactions within the ATP-binding pocket of kinases, enhancing inhibitory activity.

7-Azaindole (B17877) Derivatives as Kinase Inhibitors

The bioisosteric replacement of the benzene (B151609) ring in this compound with a pyridine (B92270) ring gives rise to 7-azaindole, a scaffold that is even more prominent in kinase inhibitor design.[5] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, further anchoring the inhibitor to the kinase hinge region.[6]

Quantitative Data: Anticancer Activity of 7-Azaindole Derivatives

| Compound | Target Kinase(s) | IC₅₀ (nM) | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| PLX4720 | BRAFV600E | 13 | - | - | [5] |

| Benzyl-7-azaindole (4) | FGFR1 | 1900 | - | - | [5] |

| Compound 4f | - | - | MCF7 | 5.781 | [7] |

| HepG2 | 8.077 | [7] | |||

| 7-AID | DDX3 | - | HeLa | 16.96 | [8] |

| MCF-7 | 14.12 | [8] | |||

| MDA-MB-231 | 12.69 | [8] | |||

| Dichlorido Pt(II) complex (1) | - | - | HOS | 3.8 | [9] |

| MCF7 | 3.4 | [9] | |||

| Dichlorido Pt(II) complex (3) | - | - | HOS | 2.5 | [9] |

| MCF7 | 2.0 | [9] | |||

| Compound 8l | Haspin | 14 | - | - | [10] |

| Compound 8g | CDK9/CyclinT, Haspin | - | - | - | [10] |

| Compound 8h | CDK9/CyclinT, Haspin | - | - | - | [10] |

Signaling Pathways Targeted by Indole Derivatives

Indole-based compounds, including those with the this compound scaffold, have been shown to modulate key signaling pathways implicated in cancer progression, such as the MAPK and PI3K/Akt/mTOR pathways.[11][12][13]

The diagram below illustrates the MAPK signaling cascade, a common target for indole-based anticancer agents.

This compound in Anti-inflammatory Drug Discovery

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Derivatives of this compound have demonstrated significant potential in this area by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Quantitative Data: Anti-inflammatory Activity of Indole Derivatives

| Compound | Target(s) | Inhibition / IC₅₀ | Reference(s) |

| Indole-aminophenyl morpholinone conjugate (4) | TNF-α | 71% inhibition | [14] |

| IL-6 | 53% inhibition | [14] | |

| Indole-2-formamide benzimidazole[2,1-b]thiazole (13b) | NO | IC₅₀ = 10.992 µM | [15] |

| IL-6 | IC₅₀ = 2.294 µM | [15] | |

| TNF-α | IC₅₀ = 12.901 µM | [15] | |

| Indole-2-formamide benzimidazole[2,1-b]thiazole (13d) | NO | IC₅₀ = 19.969 µM | [15] |

| IL-6 | IC₅₀ = 4.715 µM | [15] | |

| TNF-α | IC₅₀ = 22.044 µM | [15] | |

| Indole-2-formamide benzimidazole[2,1-b]thiazole (13f) | IL-6 | IC₅₀ = 1.539 µM | [15] |

| STING Inhibitor (4dc) | STING | IC₅₀ = 0.14 µM (RAW-Lucia™ ISG) | [16][17] |

| IC₅₀ = 0.39 µM (THP1-Dual™) | [16][17] |

Experimental Protocol: Measurement of TNF-α and IL-6 Inhibition

The following is a generalized protocol for assessing the anti-inflammatory activity of this compound derivatives by measuring their ability to inhibit the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated immune cells.[18]

-

Cell Culture: Culture a suitable immune cell line (e.g., RAW 264.7 macrophages or human peripheral blood mononuclear cells) in appropriate media.

-

Compound Treatment: Plate the cells in 96-well plates and treat with various concentrations of the test compounds for a predetermined time (e.g., 1-2 hours).

-

LPS Stimulation: Stimulate the cells with LPS to induce the production of pro-inflammatory cytokines.

-

Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for cytokine secretion.

-

Supernatant Collection: Collect the cell culture supernatants.

-

ELISA: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits.

-

Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration and determine the IC₅₀ values.

The experimental workflow for the cytokine inhibition assay is depicted below.

Conclusion

This compound has proven to be a highly versatile and valuable scaffold in the field of drug discovery. Its unique structural features have been successfully exploited to develop potent inhibitors of various biological targets, leading to promising candidates for the treatment of cancer and inflammatory diseases. The continued exploration of the chemical space around the this compound core, coupled with a deeper understanding of its interactions with biological targets, will undoubtedly lead to the discovery of new and improved therapeutic agents in the future.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C9H9N | CID 70275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 7-甲基吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. researchgate.net [researchgate.net]

- 7. jcsp.org.pk [jcsp.org.pk]

- 8. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. How to modify 7-azaindole to form cytotoxic Pt(II) complexes: highly in vitro anticancer effective cisplatin derivatives involving halogeno-substituted 7-azaindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. TNF-α and IL-6 inhibitors: Conjugates of N-substituted indole and aminophenylmorpholin-3-one as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of indole derivatives as inhibitors targeting STING-dependent inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

7-Methylindole: A Technical Guide to its Applications in Agricultural Chemicals

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methylindole, a heterocyclic aromatic organic compound, has emerged as a molecule of significant interest within the agricultural sector. While its primary applications are in the synthesis of pharmaceuticals and other chemicals, its intrinsic biological activities present compelling opportunities for the development of novel agricultural products.[1][2] This technical guide provides a comprehensive overview of the role of this compound and its derivatives in agriculture, focusing on its applications as a plant growth regulator, a yield enhancer, and a potential agent for crop protection. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to serve as a resource for research and development professionals.

Synthesis of this compound

The synthesis of this compound is well-established, with several methods available to chemists. One common laboratory-scale preparation involves the reaction of 2,6-dimethylformanilide with potassium ethoxide.[1] An alternative industrial method involves a two-step process starting from 3,5-dimethyl-4-nitrotoluene and pyrrole (B145914), followed by hydrogenation, which is suitable for larger-scale production.[3]

Experimental Protocol: Two-Step Synthesis [3]

-

Intermediate Formation :

-

Add 400mL of N,N-Dimethylformamide (DMF) and 200mL of toluene (B28343) to a 1L three-neck flask.

-

Distill at atmospheric pressure until the internal temperature reaches 140°C.

-

Add 3,5-dimethyl-4-nitrotoluene (16.5g, 0.1 mol), pyrrole (8.04g, 0.12 mol), and N,N-Dimethylformamide dimethyl acetal (B89532) (DMFDMA) (14.3g, 0.12 mol).

-

Reflux the mixture for 24 hours.

-

After cooling, pour the reaction mixture into 1L of water.

-

Extract the aqueous phase three times with toluene (500mL each).

-

Combine the organic layers, dry with sodium sulfate, and remove toluene by vacuum distillation to obtain the intermediate.

-

-

Final Product Synthesis :

-

Add the intermediate from the previous step, an organic solvent, and 5% Palladium on carbon (Pd/C) to a reaction flask.

-

Hydrogenate the mixture at atmospheric pressure under reflux.

-

Filter off the Pd/C using diatomaceous earth.

-

Concentrate the filtrate under reduced pressure to obtain a dark brown oily liquid.

-

Add 100mL of water and extract the aqueous phase three times with ethyl acetate (B1210297) (100mL each).

-